molecular formula C13H15NS B13199952 Benzyl[2-(thiophen-2-yl)ethyl]amine

Benzyl[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13199952
M. Wt: 217.33 g/mol
InChI Key: ZUKYCKLPHLVNFA-UHFFFAOYSA-N
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Description

Benzyl[2-(thiophen-2-yl)ethyl]amine: is an organic compound that features a benzyl group attached to a 2-(thiophen-2-yl)ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic benzyl group with the heterocyclic thiophene ring. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophane derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of Benzyl[2-(thiophen-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[2-(thiophen-2-yl)ethyl]amine is unique due to the combination of the benzyl group and the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. The presence of the thiophene ring also imparts unique electronic properties, making it valuable in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

N-benzyl-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H15NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2

InChI Key

ZUKYCKLPHLVNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=CS2

Origin of Product

United States

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